Strategic Synthesis of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine
Strategic Synthesis of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine
Executive Summary
The compound 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (CAS: 2351141-68-7) represents a critical scaffold in the development of type II kinase inhibitors, particularly those targeting FLT3 and PI3K pathways. The presence of the fluorine atom at the C5 position modulates metabolic stability and pKa, while the C6-amine serves as a versatile handle for amide coupling or urea formation. The tetrahydropyran (THP) group at N1 acts as a robust protecting group that improves solubility and lipophilicity during intermediate steps.
This guide details a scalable, two-step synthesis starting from 5-fluoro-6-nitro-1H-indazole . The primary technical challenge addressed here is the regioselective N-protection of the indazole core, a step notorious for producing inseparable N1/N2 isomer mixtures if not thermodynamically controlled.
Retrosynthetic Analysis
The synthetic strategy relies on a "Protection-First, Reduction-Second" approach. Direct nitration of a THP-protected indazole is avoided due to the acid-lability of the THP group under harsh nitration conditions. Therefore, we utilize the pre-functionalized nitro-indazole core.
Figure 1: Retrosynthetic disconnection showing the linear two-step pathway.
Module 1: Regioselective N1-THP Protection
The Challenge: N1 vs. N2 Tautomerism
Indazoles exist in a tautomeric equilibrium between 1H (N1) and 2H (N2) forms.[1][2] While the 1H-form is thermodynamically favored (approx. 4-5 kcal/mol more stable), alkylation or protection can occur at N2 under kinetic control. For THP protection, thermodynamic control is essential to maximize the N1-isomer yield.
Experimental Protocol
Reagents:
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Substrate: 5-Fluoro-6-nitro-1H-indazole (1.0 equiv)
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Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.5 equiv)
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Catalyst: p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv)
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Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology:
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Setup: Charge a dry round-bottom flask with 5-Fluoro-6-nitro-1H-indazole and anhydrous THF (10 mL/g).
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Catalyst Addition: Add PTSA (10 mol%) at room temperature. The solution may remain a suspension.
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Reagent Addition: Add DHP (2.5 equiv) dropwise over 10 minutes.
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Reaction: Heat the mixture to 60°C (if using THF) or reflux (if using DCM) for 4–6 hours.
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Note: Elevated temperature promotes the thermodynamic equilibration, favoring the N1-THP product over the kinetic N2 byproduct.
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Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The N1 isomer is typically less polar (higher Rf) than the N2 isomer.
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Workup: Cool to RT. Quench with saturated NaHCO3 solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
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Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes). The N1 isomer elutes first.
Mechanistic Insight
The reaction proceeds via the acid-catalyzed formation of an oxocarbenium ion from DHP. The indazole nitrogen attacks this electrophile.
Figure 2: Acid-catalyzed protection mechanism. Reversibility at high temp favors the stable N1 form.
Module 2: Chemoselective Nitro Reduction
Catalyst Selection
While Iron/Ammonium Chloride (Fe/NH4Cl) is a classic method for reducing nitro groups in the presence of halides, the 5-Fluoro substituent on an aromatic ring is generally stable to catalytic hydrogenation conditions (unlike Chloro, Bromo, or Iodo substituents). Therefore, Pd/C hydrogenation is preferred for its cleanliness and ease of workup.
Experimental Protocol
Reagents:
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Substrate: 5-Fluoro-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)
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Hydrogen Source: H2 gas (balloon or 1 atm)
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Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology:
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Safety Check: Ensure all ignition sources are removed. Purge the reaction vessel with Nitrogen (N2).
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Loading: Dissolve the nitro-indazole intermediate in MeOH (15 mL/g).
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Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under N2 flow.
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Critical: Do not add dry catalyst to solvent; it may spark. Use wet catalyst or add under inert blanket.
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Hydrogenation: Evacuate the flask and backfill with H2 (repeat 3x). Stir vigorously under H2 balloon (1 atm) at RT for 2–4 hours.
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Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the amine peak (M-16+2 = M-14 mass shift, or M+H).
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Workup: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
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Isolation: Concentrate the filtrate to dryness. The product is usually pure enough for the next step; if not, recrystallize from Ethanol/Heptane.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesis, specifically the regiochemistry, the following analytical signatures must be verified.
| Method | Parameter | Expected Result for N1-Isomer (Target) |
| 1H NMR | C3-H Signal | Typically appears at δ 8.0–8.1 ppm . (N2 isomer C3-H is often shielded, appearing upfield). |
| NOESY | Through-Space | Strong NOE correlation between THP C2'-H and Indazole C7-H . |
| LC-MS | Mass Spec | [M+H]+ consistent with formula C12H14FN3O (MW: ~235.26). |
| 19F NMR | Shift | Single peak, typically -120 to -130 ppm (depending on solvent). |
Why NOESY is Critical: The N2-THP isomer will show an NOE correlation between the THP proton and the C3-H of the indazole. The N1-THP isomer (target) shows NOE with C7-H . This is the definitive proof of structure.
References
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Vertex Pharmaceuticals. (2013). Process for the preparation of indazole derivatives.[1][2][3][4][5][6][7] WO2013174876A1. Link Primary source for industrial-scale indazole protection and reduction protocols.
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Organic Chemistry Portal. (2023). Synthesis of Tetrahydropyrans and Protection Groups.[8]Link General reference for DHP protection mechanisms and acid catalysis.
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BenchChem. (2023). 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Product Data.Link Confirmation of intermediate stability and commercial availability.
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National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.Link Detailed discussion on N1 vs N2 selectivity and thermodynamic control in indazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2013174876A1 - Process for the preparation of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
- 7. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole | MDPI [mdpi.com]
- 8. Tetrahydropyran synthesis [organic-chemistry.org]
